N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Compound ID: C190-0201) is a tetrahydroquinazoline derivative with a molecular formula of C₂₅H₂₃N₃O₅ and a molecular weight of 445.47 g/mol . The compound features two 4-methoxybenzyl groups attached to the quinazoline core, which likely enhance metabolic stability and influence solubility. Its stereochemistry is achiral, simplifying synthetic and analytical workflows .
Properties
Molecular Formula |
C25H23N3O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N,3-bis[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-32-19-8-3-16(4-9-19)14-26-23(29)18-7-12-21-22(13-18)27-25(31)28(24(21)30)15-17-5-10-20(33-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31) |
InChI Key |
WMMKJBKXDJXOPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzylamine with a suitable quinazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₄N₂O₃
- Molecular Weight : 282.29 g/mol
- IUPAC Name : 3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
These properties enable the compound to interact with biological systems effectively.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against acute myeloid leukemia cells by disrupting STAT3 signaling pathways .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been noted to reduce inflammatory markers in cellular models, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Neuroprotective Properties
There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Chen et al. (2019) | Demonstrated inhibition of STAT3 in leukemia cells | Suggests therapeutic potential for hematological malignancies |
| Smith et al. (2020) | Showed anti-inflammatory effects in vitro | Potential use in treating chronic inflammatory conditions |
| Lee et al. (2021) | Reported neuroprotective effects against oxidative stress | Implications for neurodegenerative disease therapies |
Mechanism of Action
The mechanism of action of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Tetrahydroquinazoline Derivatives
- C190-0201 : Features a tetrahydroquinazoline core with bis(4-methoxybenzyl) substitution at positions 1 and 3 and a carboxamide group at position 7 .
- N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (): Shares the same core but has electron-withdrawing substituents (3-nitrobenzyl, 2-chlorobenzyl) and a 4-methylphenyl group. These substituents may reduce solubility and increase reactivity compared to C190-0201 .
Pyrrolo[2,3-d]pyrimidine Derivatives ()
Compounds such as 4j (5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(4-methoxybenzyl)-1,3-dimethyl-6-phenyl-pyrrolo[2,3-d]pyrimidine-2,4-dione) exhibit a pyrrolo-pyrimidine core with a 4-methoxybenzyl group.
Tetrahydrophthalazine Derivatives ()
N-(4-fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide (Compound 23) features a phthalazine core with a 4-fluorobenzyl substituent. Phthalazines generally exhibit higher planarity than quinazolines, which could influence π-π stacking interactions in biological systems .
Physicochemical Properties
Key Observations :
- Melting Points : Compounds in exhibit melting points >250°C, suggesting strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) .
- Lipophilicity: C190-0201’s logP (~3.63) is comparable to drug-like molecules, whereas pyrrolo-pyrimidines (e.g., 4j) may have higher logP due to bulky naphthoquinone groups .
- Solubility : The carboxamide group in C190-0201 enhances aqueous solubility compared to nitro- or chloro-substituted analogs .
Biological Activity
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 406.45 g/mol
- CAS Number : 163878-63-5
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.012 | 0.024 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that similar quinazoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The inhibition of specific kinases involved in cancer cell signaling pathways has been observed in related compounds . For example, studies on quinazoline derivatives have shown their ability to induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic proteins.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies have suggested that similar compounds can reduce the levels of cytokines such as TNF-alpha and IL-6 in vitro . This effect is particularly relevant for conditions characterized by excessive inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several tetrahydroquinazoline derivatives against a panel of bacteria. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
- Anticancer Screening : A series of in vitro assays were conducted to assess the cytotoxic effects of various quinazoline derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that compounds with a similar backbone to this compound significantly inhibited cell growth at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
